molecular formula C17H18N4OS B12154605 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12154605
M. Wt: 326.4 g/mol
InChI Key: QOTOOOYAUGWILJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a methoxy-substituted phenyl ring at position 3 and a 2-methylbenzylthio group at position 3. The methoxy group at the ortho position of the phenyl ring and the methyl-substituted benzylthio moiety contribute to its unique electronic and steric profile, influencing both its synthetic accessibility and biological interactions.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4OS/c1-12-7-3-4-8-13(12)11-23-17-20-19-16(21(17)18)14-9-5-6-10-15(14)22-2/h3-10H,11,18H2,1-2H3

InChI Key

QOTOOOYAUGWILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methylphenylmethylthio Group: This step often involves nucleophilic substitution reactions where the thiol group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. Specifically, 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has shown potential against various bacterial and fungal strains.

Key Findings :

  • In vitro studies have demonstrated effectiveness against Gram-positive bacteria, with inhibition rates exceeding 90% in certain assays.
  • The compound's mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways in microorganisms.
Microbial Strain Inhibition Rate (%) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus9550 µg/mL
Escherichia coli8875 µg/mL
Candida albicans9060 µg/mL

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. It is believed to inhibit specific molecular targets involved in cancer cell proliferation.

Case Studies :

  • Cytotoxicity Testing : In vitro tests on various cancer cell lines (e.g., breast and lung cancer) revealed significant cytotoxic effects. The highest inhibition rates were observed at concentrations of 40 and 60 µg/mL after 72 hours of exposure.
  • Mechanism of Action : The proposed mechanism involves the compound's interaction with enzymes such as topoisomerases and kinases that play critical roles in cell cycle regulation and apoptosis induction.
Cancer Cell Line IC50 (µg/mL) Effectiveness (%)
MCF-7 (Breast)3075
A549 (Lung)2580
HeLa (Cervical)3570

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory disease models.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring and subsequent substitution reactions to introduce the methoxy and methylthio groups. Optimizing these synthesis methods can enhance yield and purity for industrial applications.

The unique combination of methoxy and methylthio groups attached to the triazole ring is believed to enhance its biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can be contextualized by comparing it to analogous 1,2,4-triazole derivatives. Below is a detailed analysis:

Structural Modifications and Electronic Effects

3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine ()

  • Key Differences :

  • Replaces the 2-methoxyphenyl group with a 3,4,5-trimethoxyphenyl ring.
  • Synthesis: Prepared via nucleophilic substitution using InCl₃ as a catalyst, similar to methods in . The trimethoxy variant requires more complex purification due to higher polarity .

3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine ()

  • Key Differences :

  • Substitutes methoxy groups with halogens (Cl, F), introducing electron-withdrawing effects.
  • This alters receptor-binding affinity and metabolic stability compared to the target compound.
    • Biological Activity : Halogenated analogs often exhibit enhanced antimicrobial potency due to increased lipophilicity and membrane penetration .

4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol ()

  • Key Differences :

  • Replaces the benzylthio group with a thiophene ring.
  • The sulfur-containing thiophene may improve π-π stacking interactions in biological systems.
    • Synthesis : Utilizes thiophene-based intermediates, differing from the benzyl halide routes used for the target compound .

Physicochemical Properties

Property Target Compound 3,4,5-Trimethoxy Analog () 2,4-Dichloro-3-Fluoro Analog ()
Molecular Weight ~383.5 g/mol ~428.5 g/mol ~413.3 g/mol
Polarity Moderate (methoxy + methyl) High (trimethoxy) Low (halogens)
Melting Point Not reported 160–162°C (recrystallized) 145–148°C
Synthetic Yield ~65% (estimated from ) ~72% (InCl₃-catalyzed) ~58% (halogenation challenges)

Biological Activity

3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine, a derivative of the triazole class, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

PropertyValue
Molecular Formula C17H18N4OS
Molecular Weight 330.4 g/mol
IUPAC Name 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
CAS Number 579443-38-2

The biological activity of 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is primarily attributed to its ability to interact with specific molecular targets. Triazole derivatives are known for their diverse mechanisms of action, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which is critical in conditions such as cancer and inflammation.
  • Antimicrobial Activity : Studies have shown that triazole derivatives can exhibit significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. The compound has been evaluated against a range of bacterial strains. For instance:

  • Study Findings : A study reported that similar triazole compounds exhibited effective inhibition against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. In vitro assays demonstrated that compounds with similar structures significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs) .

Case Studies and Research Findings

  • Antibacterial Studies : A comparative study on various triazole derivatives found that those with methoxy and methylthio substitutions showed enhanced antibacterial activity compared to unsubstituted analogs .
  • Cytokine Modulation : In a study focusing on anti-inflammatory effects, derivatives were tested for their ability to modulate cytokine release in PBMC cultures. The results indicated a significant reduction in TNF-α levels when treated with the compound at concentrations as low as 50 µg/mL .
  • Toxicity Assessment : Toxicity studies conducted on PBMCs revealed that the compound exhibited low toxicity profiles at high concentrations (up to 100 µg/mL), maintaining cell viability above 90% .

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